2-Diazonio-3,3,3-trifluoro-1-hydroxyprop-1-en-1-olate
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Overview
Description
2-Diazonio-3,3,3-trifluoro-1-hydroxyprop-1-en-1-olate is a chemical compound known for its unique structure and reactivity It is characterized by the presence of a diazonium group, a trifluoromethyl group, and a hydroxyprop-1-en-1-olate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-3,3,3-trifluoro-1-hydroxyprop-1-en-1-olate typically involves the diazotization of 3,3,3-trifluoro-1-hydroxyprop-1-en-1-amine. This process is carried out under acidic conditions using nitrous acid (HNO2) as the diazotizing agent. The reaction is usually performed at low temperatures to ensure the stability of the diazonium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Diazonio-3,3,3-trifluoro-1-hydroxyprop-1-en-1-olate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, leading to the formation of different substituted products.
Reduction Reactions: The compound can be reduced to form the corresponding amine.
Coupling Reactions: It can participate in azo coupling reactions to form azo compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as halides, cyanides, and thiols. These reactions are typically carried out in the presence of a catalyst or under basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Coupling Reactions: These reactions often require the presence of a coupling partner, such as an aromatic amine or phenol, under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Substituted trifluoromethyl compounds.
Reduction Reactions: 3,3,3-Trifluoro-1-hydroxyprop-1-en-1-amine.
Coupling Reactions: Azo compounds with various substituents.
Scientific Research Applications
2-Diazonio-3,3,3-trifluoro-1-hydroxyprop-1-en-1-olate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through substitution and coupling reactions.
Biology: The compound can be used in the modification of biomolecules, such as proteins and nucleic acids, for studying their functions and interactions.
Industry: Used in the production of specialty chemicals and materials with specific functionalities.
Mechanism of Action
The mechanism of action of 2-Diazonio-3,3,3-trifluoro-1-hydroxyprop-1-en-1-olate involves the reactivity of the diazonium group. This group can undergo various reactions, such as substitution and coupling, leading to the formation of new chemical bonds. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-diazo-3,3,3-trifluoropropanoate
- 3,3,3-Trifluoro-1,2-propanediol
- 3,3,3-Trifluoropropionaldehyde
Uniqueness
2-Diazonio-3,3,3-trifluoro-1-hydroxyprop-1-en-1-olate is unique due to the presence of both a diazonium group and a trifluoromethyl group. This combination imparts distinct reactivity and stability, making it a versatile compound in various chemical reactions and applications.
Properties
IUPAC Name |
2-diazo-3,3,3-trifluoropropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HF3N2O2/c4-3(5,6)1(8-7)2(9)10/h(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUILTFNMOXVFDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=[N+]=[N-])(C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60709229 |
Source
|
Record name | 2-Diazonio-3,3,3-trifluoro-1-hydroxyprop-1-en-1-olate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60709229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65938-16-1 |
Source
|
Record name | 2-Diazonio-3,3,3-trifluoro-1-hydroxyprop-1-en-1-olate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60709229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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